molecular formula C10H14N5Na2O14P3 B13722833 Guanosine 5-triphosphate disodium salt

Guanosine 5-triphosphate disodium salt

Cat. No.: B13722833
M. Wt: 567.14 g/mol
InChI Key: FIZIYLKEXVIRHJ-RTZOLOSNSA-L
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Description

Chemical Identity: Guanosine 5'-triphosphate disodium salt (GTP-Na₂) is a nucleotide derivative with the molecular formula C₁₀H₁₂N₄Na₂O₁₄P₃ (CAS: 95648-77-4) and a molecular weight of 558.11 g/mol . It consists of a guanine base linked to a ribose sugar and three phosphate groups, with two sodium counterions enhancing its solubility and stability in aqueous solutions .

Biological Roles:
GTP-Na₂ is a critical molecule in cellular metabolism, serving as:

  • A phosphoryl donor in protein synthesis and signal transduction .
  • An activator of G-protein-coupled receptors (GPCRs) and GTPases, which regulate cellular processes like proliferation and differentiation .
  • A precursor for RNA synthesis and energy transfer in enzymatic reactions .

Properties

Molecular Formula

C10H14N5Na2O14P3

Molecular Weight

567.14 g/mol

IUPAC Name

disodium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1

InChI Key

FIZIYLKEXVIRHJ-RTZOLOSNSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Phosphorylation of Guanosine and Subsequent Triphosphorylation

A common approach to synthesizing guanosine 5'-triphosphate disodium salt involves the phosphorylation of guanosine or its derivatives followed by stepwise addition of phosphate groups to form the triphosphate moiety.

  • Phosphorylation Reaction:
    Guanosine sodium salt is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of triethyl phosphate as solvent. The reaction is typically carried out at low temperatures (-10 to +20 °C) to control reaction kinetics and minimize side products. The molar ratio of guanosine sodium salt to POCl3 is optimized between 1:1.05 and 1:5.0, while the mass ratio with triethyl phosphate ranges from 1:3 to 1:20.

  • Hydrolysis and pH Adjustment:
    After phosphorylation, the reaction mixture is hydrolyzed in ice water to yield a hydrolyzate containing 5'-guanylic acid. The pH of this solution is then adjusted to 9.0–10.0 using ammonia or ammonium hydroxide to form the guanylate salts in aqueous solution.

  • Crystallization and Purification:
    The aqueous phase is allowed to stand for natural phase separation. The lower aqueous layer's pH is then lowered to approximately 3.0 ± 0.5 with hydrochloric acid to precipitate 5'-guanylic acid. This precipitate is collected, dissolved again in water, and the pH is adjusted to 8.0 ± 0.5 with sodium hydroxide. Finally, crystallization is induced by adding 95% ethanol to obtain the purified 5'-disodium guanylate salt.

This method is noted for its simplicity, reduced pollution, and improved product quality compared to previous complex technologies.

Chemical Synthesis via Phosphoramidite or Phosphoryl Chloride Methods

Advanced synthetic routes involve the use of phosphoramidite chemistry or phosphorylation with POCl3 in the presence of proton sponge and trimethyl phosphate, followed by pyrophosphate coupling to generate the triphosphate structure.

  • Solid-Phase or Solution-Phase Synthesis:
    Guanosine derivatives with protected hydroxyl groups undergo selective phosphorylation at the 5' position. For example, the Yoshikawa method uses POCl3 and trimethyl phosphate in the presence of proton sponge to form 5'-monophosphate intermediates, which are subsequently reacted with tris(tetrabutylammonium) hydrogen pyrophosphate at low temperatures to yield the triphosphate.

  • Purification:
    Ion-exchange chromatography, particularly using DEAE Sephadex A-25 columns, is employed to purify the nucleotide triphosphates. Elution gradients of triethylammonium bicarbonate (TEAB) buffer allow separation of the desired guanosine 5'-triphosphate from impurities.

  • Yields:
    Reported yields for guanosine 5'-triphosphate using these methods range from 40% to 79%, depending on the precise protocol and scale.

Enzymatic and Biotechnological Methods

Although less common in the chemical literature, enzymatic phosphorylation methods using nucleotide kinases can also be employed to convert guanosine or guanosine monophosphate to guanosine triphosphate. These methods offer high specificity and mild reaction conditions but require purified enzymes and cofactors.

Summary of Preparation Steps and Conditions

Step Description Reagents/Conditions Temperature pH Notes
1 5'-Phosphorylation of guanosine sodium salt Guanosine sodium salt, POCl3, triethyl phosphate -10 to +20 °C N/A Molar ratio guanosine:POCl3 = 1:1.05–5.0; mass ratio guanosine:triethyl phosphate = 1:3–20
2 Hydrolysis of phosphorylation mixture Ice water 0 °C N/A Hydrolyzed solution contains 5'-guanylic acid
3 pH adjustment with ammonia Ammonia or ammonium hydroxide -10 to +20 °C 9.0–10.0 Forms aqueous 5'-guanylic acid salts
4 Natural phase separation and acid precipitation Hydrochloric acid Ambient 3.0 ± 0.5 Precipitates 5'-guanylic acid
5 Separation and dissolution of wet product Water, sodium hydroxide Ambient 8.0 ± 0.5 Preparation for crystallization
6 Crystallization 95% ethanol Ambient N/A Final purification step to obtain 5'-disodium guanylate
7 Triphosphorylation (alternative method) POCl3, trimethyl phosphate, proton sponge, pyrophosphate Low temperature N/A Followed by ion-exchange chromatography purification

Data and Research Results

Yields and Purity

Method Yield (%) Purity (%) Reference
Phosphorylation with POCl3 and triethyl phosphate, crystallization Not explicitly stated; implied high purity >98% (typical for commercial samples)
Phosphoramidite/POCl3 triphosphorylation with ion-exchange purification 40–79% High purity after chromatography

Physical and Chemical Properties of Final Product

Property Value Notes
Molecular Formula C10H14N5Na2O14P3 Disodium salt of guanosine 5'-triphosphate
Molecular Weight 567.14 g/mol
Solubility 125 mg/mL in water (220.4 mM)
Storage 4 °C, protected from light Stability considerations

Chemical Reactions Analysis

Types of Reactions

Guanosine 5-triphosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Differences

Compound Phosphate Groups Nucleobase Key Functions Applications
GTP-Na₂ 3 Guanine Signal transduction, RNA synthesis, GTPase activation Proteomics, enzyme kinetics
ATP (Adenosine 5'-triphosphate disodium salt) 3 Adenine Energy currency (ATP hydrolysis), kinase reactions Energy metabolism, luciferase assays
GDP-Na₂ (Guanosine 5'-diphosphate disodium salt) 2 Guanine GTP precursor, regulates K⁺ channels, iron metabolism GPCR studies, anemia research
GMP-Na₂ (Guanosine 5'-monophosphate disodium salt) 1 Guanine Umami taste enhancement, RNA/DNA precursor Food additives, taste perception studies
CTP-Na₂ (Cytidine 5'-triphosphate disodium salt) 3 Cytosine Phospholipid synthesis, RNA biosynthesis Lipid metabolism, nucleic acid research

Metabolic and Signaling Roles

  • GTP vs. ATP :
    While both are triphosphates, GTP-Na₂ is specialized for G-protein signaling and RNA primer synthesis , whereas ATP is the primary energy carrier in cells . GTPases (e.g., Ras, Rab) hydrolyze GTP-Na₂ to GDP-Na₂, enabling signal termination, while ATP drives processes like muscle contraction .

  • GTP vs. GDP :
    GDP-Na₂ (2 phosphates) is a hydrolysis product of GTP-Na₂ and a precursor for GTP regeneration. GDP-Na₂ directly modulates iron transport and K⁺ channels, unlike GTP-Na₂, which activates upstream signaling .

  • GTP vs. GMP: GMP-Na₂ (1 phosphate) is involved in umami taste potentiation when combined with monosodium glutamate (MSG) .

Solubility and Stability

  • GTP-Na₂ exhibits higher solubility than its trisodium counterpart due to fewer sodium ions, making it preferable for in vitro assays requiring precise ionic conditions .
  • ATP disodium salt (CAS: 34369-07-8) is less stable in alkaline conditions compared to GTP-Na₂, limiting its use in long-term experiments .

Research Findings

  • Taste Perception :
    GMP-Na₂ enhances umami taste in combination with MSG, but GTP-Na₂ is absent in taste-related pathways .
  • Microbial Metabolism :
    In Salmonella, GTP-Na₂ is utilized independently of the PhoB pathway, unlike other phosphates like fructose-6-phosphate .

Q & A

Q. Discrepant EC₅₀ values for GTP-Na₂ in receptor activation assays: What factors contribute?

  • Methodological Answer :
  • Nucleotide purity : Verify GTP-Na₂ lot-to-lot consistency via mass spectrometry.
  • Cation interference : Chelate excess Na⁺ with 5 mM EDTA if using Li⁺/Mg²⁺-sensitive systems.
  • Receptor prep : Use detergent-free membrane extracts to prevent GTP-Na₂ sequestration .

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